![molecular formula C16H14ClNO4 B5733766 methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate
Overview
Description
Methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate, also known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is widely used in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various cancer cell lines and exhibit anti-viral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate in lab experiments is its ability to exhibit significant biological activity at low concentrations. However, one of the limitations of using this compound is its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the research on methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate. One of the potential applications of this compound is in the development of novel anti-inflammatory and anti-tumor drugs. It can also be used in the synthesis of various biologically active molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Scientific Research Applications
Methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the synthesis of various biologically active molecules, such as DNA gyrase inhibitors.
properties
IUPAC Name |
methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-14-8-7-10(9-12(14)17)15(19)18-13-6-4-3-5-11(13)16(20)22-2/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULMMQXEAJHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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